Computed Lipophilicity (XLogP3) Reduction Relative to Non‑Amino Analog
The target compound exhibits a substantially lower computed lipophilicity (XLogP3 = 3.7) compared to its non‑amino analog N-9H-fluoren-2-yl-2,2,2-trifluoroacetamide (XLogP3 = 4.7), a difference of 1.0 log unit [1]. Lower lipophilicity is generally associated with reduced phospholipid binding, lower CYP450 inhibition risk, and improved aqueous solubility, making the target compound more suitable for in‑vitro assays where non‑specific binding must be minimized.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | N-9H-fluoren-2-yl-2,2,2-trifluoroacetamide (CAS 363-17-7): XLogP3 = 4.7 |
| Quantified Difference | ΔXLogP3 = -1.0 (>10‑fold lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A 1-log reduction in XLogP3 translates to approximately 10‑fold lower membrane partitioning, which directly impacts off‑target binding, assay interference, and cellular permeability profiles, influencing the choice of compound for specific screening cascades.
- [1] PubChem CID 224045 (target) and CID 9690 (non‑amino analog). XLogP3 computed values. National Library of Medicine. View Source
